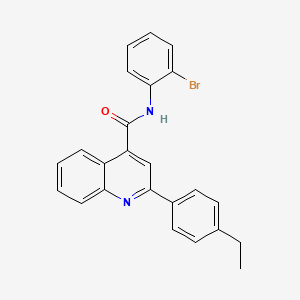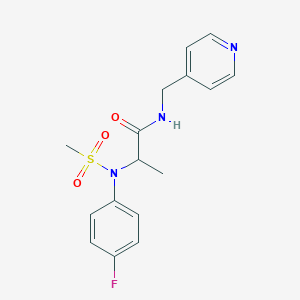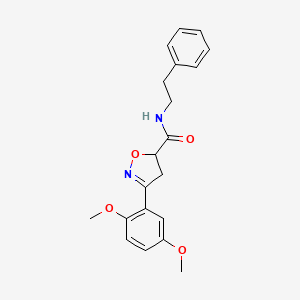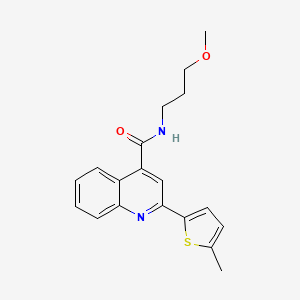![molecular formula C19H21NO7 B4615166 methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B4615166.png)
methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate involves specific organic reactions and conditions. For example, the synthesis of 3,4,5-trimethoxy-4’-hydroxystilbene derivatives showcases a related synthesis pathway, highlighting the complexity of obtaining such compounds. These derivatives were characterized by IR and NMR spectra, with the crystal structure of a closely related compound being determined by single-crystal X-ray structure analysis (L. Baolin et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, reveals nearly coplanar arrangements of carbon and oxygen atoms, with molecules stacking into column arrangements due to C-H···π interactions. This analysis provides insights into the spatial configuration and bonding interactions within molecules similar to methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate (L. Baolin et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds indicate a variety of reactivity patterns and chemical behaviors. For instance, the synthesis and structural characterization of triorganotin(IV) complexes offer a perspective on the coordination chemistry and reactive sites of similar molecular frameworks (T. Baul et al., 2002).
Physical Properties Analysis
The physical properties of closely related compounds, such as crystal packing and hydrogen bonding patterns, are crucial for understanding the solid-state characteristics of methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate derivatives. For example, the crystal structures of methyl 3,5-dimethylbenzoate and other phenyl acetates provide valuable data on intermolecular interactions and molecular arrangement (Ben Ebersbach et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are illustrated through the synthesis and evaluation of compounds with similar structural motifs. The synthesis of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile, for example, provides insight into the reactive aspects and potential chemical versatility of compounds related to methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate (Y. Popov et al., 2011).
Applications De Recherche Scientifique
Polymer Science Applications
All-Aromatic Hyperbranched Polyesters Synthesis
The synthesis and characterization of all-aromatic hyperbranched polyesters with phenol and acetate end groups highlight the potential of utilizing similar acetate-containing compounds in creating advanced polymeric materials. These materials exhibit unique properties such as thermal stability and potential for functionalization, making them suitable for high-performance applications (Turner, Voit, & Mourey, 1993).
Organometallic Chemistry and Catalysis
Triorganotin(IV) Complexes Synthesis
The synthesis and structural characterization of triorganotin(IV) complexes involving acetate derivatives highlight the role of similar molecules in forming complexes with metals. These complexes are of interest for their potential catalytic properties and applications in organic synthesis and industrial processes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Medicinal Chemistry and Drug Design
High-Ceiling Diuretics Development
A study on Mannich bases and aminomethyl derivatives of similar acetate-containing compounds demonstrated significant saluretic and diuretic activities. These findings suggest the therapeutic potential of methyl {3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy}acetate derivatives in developing new diuretic agents (Lee, Plattner, Ours, Horrom, Smital, Pernet, Bunnell, El Masry, & Dodge, 1984).
Propriétés
IUPAC Name |
methyl 2-[3-[(3,4,5-trimethoxybenzoyl)amino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7/c1-23-15-8-12(9-16(24-2)18(15)26-4)19(22)20-13-6-5-7-14(10-13)27-11-17(21)25-3/h5-10H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTSEMMRLHBQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4615132.png)
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)
![N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4615141.png)

![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)

![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)
![ethyl 5'-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4615163.png)
![1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4615172.png)
